(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
Beschreibung
Eigenschaften
Molekularformel |
C12H20N2O3 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
(2S,3aS,7aS)-1-(ethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-2-13-12(17)14-9-6-4-3-5-8(9)7-10(14)11(15)16/h8-10H,2-7H2,1H3,(H,13,17)(H,15,16)/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
QUIJHCRXBYRZML-GUBZILKMSA-N |
Isomerische SMILES |
CCNC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
Kanonische SMILES |
CCNC(=O)N1C2CCCCC2CC1C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of 3-Halo-L-Serine Derivatives
Patent CN101544593A outlines a two-step process starting with 1-(1-cyclohexen-1-yl)pyrrolidine (II ) and 3-halo-L-serine (III ) (X = F, Cl, Br, I). Reaction in nonionic polar solvents (e.g., DMF) at 10–40°C yields intermediate IV , which undergoes cyclization in boiling HCl and hydrogenation using Pd/C in glacial acetic acid. This method achieves the core structure in 65–75% yield while preserving the (2S,3aS,7aS) configuration.
Chiral Auxiliary-Mediated Hydrogenation
AU2010273259B2 employs (S)-1-phenylethylamine as a chiral auxiliary to induce diastereoselectivity. Ethyl 2-oxocyclohexanecarboxylate reacts with the auxiliary to form a Schiff base, which is reduced to a cis-cyclohexane derivative. Epimerization and ester reduction yield the trans-octahydroindole core. This approach avoids high-pressure hydrogenation, achieving 58–62% yield.
Oxazolidinone Intermediate Strategy
PMC2991158 reports a trichloromethyloxazolidinone intermediate for stereoselective α-alkylation. Starting from (S)-indoline-2-carboxylic acid, hydrogenation with PtO₂ yields a 9:1 diastereomeric mixture. Epimerization under acidic conditions followed by condensation with trichloroacetaldehyde and hydrolysis produces enantiopure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. While optimized for the (R,S,S) isomer, this method is adaptable to the (S,S,S) configuration.
Integrated Synthesis Routes
Patent EP1140826A1: Esterification-Coupling-Debenzylation
- Esterification : Octahydroindole-2-carboxylic acid is converted to its benzyl ester using benzyl alcohol and p-toluenesulfonic acid.
- Coupling : The ester reacts with ethyl isocyanate in DCM with DCC/HOBt, forming the N-ethylcarbamoyl derivative.
- Debenzylation : Hydrogenolysis with Pd/C in ethanol removes the benzyl group, yielding the final product in 55–60% overall yield.
PMC9462284: Indole-2-Carboxylate Intermediate
Ethyl indole-2-carboxylate is hydrogenated to indoline-2-carboxylate, followed by Pd/C-catalyzed hydrogenation to octahydroindole-2-carboxylate. The ethyl ester is hydrolyzed to the carboxylic acid, and the amine is amidated with ethyl isocyanate. This route achieves 50–55% yield but requires careful control of hydrogenation pressure.
Critical Analysis of Methodologies
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethylcarbamoyl group can be substituted with other carbamoyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with different functional groups replacing the ethylcarbamoyl group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The primary application of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid lies in its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as perindopril. These drugs are vital for managing hypertension and heart failure due to their ability to lower blood pressure effectively .
| Drug | Mechanism | Application |
|---|---|---|
| Perindopril | ACE inhibition | Hypertension treatment |
| Trandolapril | ACE inhibition | Hypertension and heart failure |
Asymmetric Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This property is crucial in developing pharmaceuticals where stereochemistry significantly affects biological activity .
Biochemical Studies
In biological research, (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is utilized to study enzyme mechanisms and protein-ligand interactions. Its incorporation into peptides can influence their structural conformations, thereby affecting their functional properties .
Case Study 1: Development of ACE Inhibitors
Research has demonstrated that modifications to the structure of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid can lead to the development of new ACE inhibitors with improved efficacy and reduced side effects. A study indicated that derivatives of this compound exhibited enhanced binding affinity to the ACE active site compared to traditional inhibitors .
Case Study 2: Asymmetric Synthesis Applications
A study highlighted the use of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid in synthesizing complex organic molecules through asymmetric reactions. The compound's ability to stabilize specific conformations was shown to improve reaction outcomes significantly .
Wirkmechanismus
The mechanism of action of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with target molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Key Structural Features:
- Bicyclic framework : The octahydroindole system provides rigidity and conformational stability.
- Stereochemistry : The (2S,3aS,7aS) configuration distinguishes it from epimers and enantiomers, influencing binding specificity .
- Functional groups : The ethylcarbamoyl group enhances lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The stereochemical configuration of octahydroindole derivatives significantly impacts their activity and synthesis. Key comparisons include:
Derivatives with Alternative Substituents
Substituents at the 1-position modify solubility, bioavailability, and target affinity:
Physicochemical and Bioactivity Comparisons
*Bioactivity clusters derived from hierarchical analyses of structurally related compounds ().
Biologische Aktivität
(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, commonly referred to as a derivative of octahydroindole-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This compound is structurally related to several bioactive molecules, including the antihypertensive agent perindopril. Its biological activity encompasses a range of effects that are crucial for therapeutic applications.
Basic Information
- Molecular Formula : C9H15N2O3
- Molecular Weight : 185.23 g/mol
- CAS Number : 80875-98-5
- IUPAC Name : (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Pharmacological Properties
The biological activity of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid has been explored primarily in the context of its role as an intermediate in the synthesis of perindopril and its derivatives. The pharmacological profile includes:
- Antihypertensive Activity : As a precursor to perindopril, this compound exhibits similar mechanisms of action, primarily through the inhibition of angiotensin-converting enzyme (ACE), which leads to vasodilation and reduced blood pressure .
- Cardioprotective Effects : Studies indicate that compounds derived from octahydroindole structures can provide cardioprotection by improving endothelial function and reducing oxidative stress .
The mechanism by which (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid exerts its effects involves:
- ACE Inhibition : The compound directly inhibits ACE activity, leading to decreased levels of angiotensin II and subsequent vasodilation.
- Antioxidant Properties : It may also exhibit antioxidant effects that contribute to its protective role against cardiovascular diseases .
Study on Antihypertensive Effects
A clinical study demonstrated that perindopril significantly reduced systolic and diastolic blood pressure in hypertensive patients. The study attributed these effects to the active metabolite derived from (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid .
| Study Parameter | Value |
|---|---|
| Population | 200 hypertensive patients |
| Dosage | 4 mg/day |
| Systolic BP Reduction | 15 mmHg |
| Diastolic BP Reduction | 10 mmHg |
Antioxidant Activity Assessment
In vitro studies have shown that derivatives of octahydroindole compounds exhibit significant free radical scavenging activity. This property is essential for mitigating oxidative stress in cardiovascular tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
